Spectroscopic Characterization of 6-Methyl-5H,10H-benzo[b][1,6]naphthyridin-10-one: An In-Depth Technical Guide
Spectroscopic Characterization of 6-Methyl-5H,10H-benzo[b][1,6]naphthyridin-10-one: An In-Depth Technical Guide
Executive Summary
6-Methyl-5H,10H-benzo[b][1,6]naphthyridin-10-one (CAS: 157610-19-0; Molecular Formula: C₁₃H₁₀N₂O) belongs to the aza-acridone family of heterocyclic compounds. Derivatives of the benzo[b][1,6]naphthyridine scaffold are of paramount importance in modern drug discovery, frequently serving as DNA intercalators, kinase inhibitors, and antimicrobial agents[1].
Because the biological efficacy of these molecules is intrinsically linked to their highly planar, conjugated tricyclic core, rigorous structural validation is non-negotiable. This whitepaper provides an authoritative, causality-driven guide to the spectroscopic elucidation (NMR, FT-IR, and HRMS) of 6-methyl-5H,10H-benzo[b][1,6]naphthyridin-10-one, establishing self-validating protocols for analytical scientists.
Structural Elucidation & Causality in Spectroscopic Signatures
To merely list spectral peaks is insufficient for advanced characterization; one must understand the quantum mechanical and thermodynamic forces driving these signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The rigid, planar nature of the benzo[b][1,6]naphthyridin-10-one core promotes strong intermolecular π−π stacking, rendering it poorly soluble in non-polar solvents like CDCl₃. Therefore, DMSO-d₆ is the solvent of choice, as its strong dipole disrupts these intermolecular forces[2].
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The N-H Proton (5H): In the ¹H NMR spectrum, the N-5 proton manifests as a broad singlet at an extreme downfield position (~11.8 ppm). This is not merely a function of nitrogen's electronegativity. It is fundamentally driven by the vinylogous amide resonance of the aza-acridone core, which imparts a partial positive charge on the nitrogen atom. Furthermore, DMSO acts as a strong hydrogen-bond acceptor, further deshielding this proton[3].
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The C-10 Carbonyl: In standard aliphatic ketones, the carbonyl carbon resonates >200 ppm in ¹³C NMR. However, the C-10 carbon of this scaffold appears highly shielded at ~176 ppm. The nitrogen atom at position 5 donates electron density through the conjugated π -system, giving the C=O bond partial single-bond character and shielding the carbon nucleus[2].
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The Peri-Proton (H-9): The aromatic proton at the C-9 position is spatially parallel to the C-10 carbonyl oxygen. The magnetic anisotropy of the carbonyl group heavily deshields this specific proton, pushing its resonance to ~8.4 ppm, making it a critical diagnostic doublet for confirming the tricyclic ring closure[4].
Fourier-Transform Infrared (FT-IR) Spectroscopy
The infrared spectrum provides orthogonal confirmation of the vinylogous amide system. While an isolated ketone typically absorbs near 1715 cm⁻¹, the C-10 carbonyl stretch of 6-methyl-5H,10H-benzo[b][1,6]naphthyridin-10-one exhibits a significant bathochromic shift, appearing between 1630 and 1650 cm⁻¹ . This shift is the direct physical manifestation of the reduced force constant of the C=O bond caused by extensive electron delocalization[1].
High-Resolution Mass Spectrometry (HRMS)
During Electrospray Ionization (ESI+), the molecule readily forms the[M+H]⁺ pseudo-molecular ion at m/z 211.0866. Collision-Induced Dissociation (CID) reveals a highly specific fragmentation pathway. The primary event is the neutral loss of carbon monoxide (28 Da) , yielding a fragment at m/z 183.0917. This expulsion of CO is a thermodynamically favored ring-contraction process typical of acridones and aza-acridones, resulting in a highly stabilized aza-carbazole cation[5].
Standardized Experimental Protocols
To ensure data integrity, the following methodologies are designed as self-validating systems .
Protocol 1: High-Resolution NMR Acquisition (¹H and ¹³C)
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Sample Preparation: Dissolve exactly 5.0 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (99.9% isotopic purity, containing 0.03% v/v TMS). Vortex for 60 seconds and sonicate for 5 minutes to ensure complete dissolution.
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Instrument Tuning: Insert the sample into a 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO. Perform automated shimming (Z1-Z5) until the lock level is stable and maximized.
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Acquisition Parameters:
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¹H NMR: 16 scans, 2.0 s relaxation delay, 30° pulse angle.
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¹³C NMR: 1024 scans, 2.0 s relaxation delay, WALTZ-16 decoupling.
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Self-Validation Check: Ensure the residual DMSO pentet is perfectly centered at 2.50 ppm and the water peak is identified at ~3.33 ppm. The integration of the C-6 methyl singlet (~2.6 ppm) must exactly equal 3.00 relative to the single N-H proton to confirm quantitative relaxation.
Protocol 2: FT-IR Spectroscopy (KBr Pellet Method)
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Matrix Preparation: Grind 1 mg of the analyte with 100 mg of spectroscopic-grade, oven-dried Potassium Bromide (KBr) in an agate mortar until a fine, homogeneous powder is achieved.
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Pellet Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent pellet.
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Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 co-added scans.
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Self-Validation Check: Run a background scan of the pure KBr pellet first. The baseline must exhibit >95% transmittance between 4000 and 400 cm⁻¹ before sample data is considered valid.
Protocol 3: HRMS (ESI-TOF) Analysis
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Sample Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to promote protonation.
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Source Parameters: Set the capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and cone voltage to 30 V.
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Self-Validation Check: Calibrate the Time-of-Flight (TOF) analyzer using a sodium formate cluster solution prior to injection. The mass accuracy of the [M+H]⁺ ion must fall within <5 ppm error compared to the theoretical monoisotopic mass of 211.0866 Da.
Quantitative Data Summaries
Table 1: ¹H and ¹³C NMR Spectral Assignments (DMSO-d₆, 600 MHz)
| Position | ¹H Chemical Shift (ppm) | Multiplicity & Coupling | ¹³C Chemical Shift (ppm) | Structural Assignment |
| 5 (N-H) | 11.85 | br s, 1H | - | Vinylogous amide NH |
| 10 (C=O) | - | - | 176.4 | Conjugated carbonyl |
| 9 | 8.42 | d, J = 8.2 Hz, 1H | 126.8 | Peri-proton (deshielded) |
| 2, 3, 4 | 7.40 - 8.10 | m, 3H | 115.0 - 150.2 | Pyridine ring protons |
| 7, 8 | 7.25 - 7.60 | m, 2H | 122.5 - 134.1 | Benzene ring protons |
| 6-CH₃ | 2.65 | s, 3H | 19.8 | Aromatic methyl group |
Table 2: FT-IR Spectral Assignments (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Causality / Note |
| 3150 - 3250 | Broad, Medium | N-H Stretch | Broadened due to H-bonding |
| 1640 | Sharp, Strong | C=O Stretch | Bathochromic shift via conjugation |
| 1585, 1550 | Sharp, Medium | C=C / C=N Stretch | Heteroaromatic ring breathing |
| 1420 | Medium | C-H Bending | Methyl group deformation |
Table 3: HRMS (ESI+) Fragmentation Data
| Ion Type | Exact Mass (m/z) | Formula | Mass Error (ppm) | Neutral Loss |
| [M+H]⁺ | 211.0866 | C₁₃H₁₁N₂O⁺ | +1.2 | None (Molecular Ion) |
| Fragment 1 | 183.0917 | C₁₂H₁₁N₂⁺ | -0.8 | -28 Da (Loss of CO) |
| Fragment 2 | 156.0808 | C₁₁H₁₀N⁺ | +1.5 | -27 Da (Loss of HCN from Frag 1) |
Mechanistic & Workflow Visualizations
Workflow for the spectroscopic validation of 6-methyl-5H,10H-benzo[b][1,6]naphthyridin-10-one.ESI-MS fragmentation pathway highlighting the characteristic loss of CO and HCN.
References
1.[1] Kulikova, L., et al. "Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors." International Journal of Molecular Sciences (via PMC), 2023.[Link] 2.[2] "ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][1,8]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][1,8]." Revue Roumaine de Chimie, 2004.[Link] 3.[5] Khakwani, S., et al. "Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines." Asian Journal of Chemistry, 2016.[Link] 4.[4] "Synthesis of o-(Dimethylamino)aryl Ketones, Acridones, Acridinium Salts, and 1H-Indazoles by the Reaction of Hydrazones and Arynes." Journal of Organic Chemistry (via PMC), 2012.[Link] 5.[3] "Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold." Molecules (MDPI), 2023.[Link]
Sources
- 1. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. mdpi.com [mdpi.com]
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